Methyl 3-[(Benzylamino)methyl]-1-(4-methoxybenzyl)-1H-indole-6-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(Benzylamino)methyl]-1-(4-methoxybenzyl)-1H-indole-6-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include benzylamine, methoxybenzyl chloride, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(Benzylamino)methyl]-1-(4-methoxybenzyl)-1H-indole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Benzylamine, methoxybenzyl chloride, and other nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 3-[(Benzylamino)methyl]-1-(4-methoxybenzyl)-1H-indole-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development and as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[(Benzylamino)methyl]-1-(4-methoxybenzyl)-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(Phenylamino)methyl]-1-(4-methoxybenzyl)-1H-indole-6-carboxylate
- Methyl 3-[(Benzylamino)methyl]-1-(4-hydroxybenzyl)-1H-indole-6-carboxylate
- Methyl 3-[(Benzylamino)methyl]-1-(4-methoxyphenyl)-1H-indole-6-carboxylate
Uniqueness
Methyl 3-[(Benzylamino)methyl]-1-(4-methoxybenzyl)-1H-indole-6-carboxylate is unique due to its specific substitution pattern on the indole core. The presence of both benzylamino and methoxybenzyl groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C26H26N2O3 |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
methyl 3-[(benzylamino)methyl]-1-[(4-methoxyphenyl)methyl]indole-6-carboxylate |
InChI |
InChI=1S/C26H26N2O3/c1-30-23-11-8-20(9-12-23)17-28-18-22(16-27-15-19-6-4-3-5-7-19)24-13-10-21(14-25(24)28)26(29)31-2/h3-14,18,27H,15-17H2,1-2H3 |
InChI Key |
VVZWFSIHTJAWJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C3=C2C=C(C=C3)C(=O)OC)CNCC4=CC=CC=C4 |
Origin of Product |
United States |
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